molecular formula C20H23BrN2O3 B10891326 1-[4-(2-Bromobenzyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone

1-[4-(2-Bromobenzyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone

Cat. No.: B10891326
M. Wt: 419.3 g/mol
InChI Key: HBNMUHGQYMEZBV-UHFFFAOYSA-N
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Description

1-[4-(2-BROMOBENZYL)PIPERAZINO]-2-(4-METHOXYPHENOXY)-1-ETHANONE is a complex organic compound with the molecular formula C20H23BrN2O3. This compound is characterized by the presence of a bromobenzyl group attached to a piperazine ring, which is further linked to a methoxyphenoxy ethanone moiety. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine .

Preparation Methods

The synthesis of 1-[4-(2-BROMOBENZYL)PIPERAZINO]-2-(4-METHOXYPHENOXY)-1-ETHANONE involves several steps, starting with the preparation of the piperazine derivative. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. The bromobenzyl group is introduced through a substitution reaction using 2-bromobenzyl chloride. The final step involves the attachment of the methoxyphenoxy ethanone moiety through an etherification reaction .

Chemical Reactions Analysis

1-[4-(2-BROMOBENZYL)PIPERAZINO]-2-(4-METHOXYPHENOXY)-1-ETHANONE undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[4-(2-BROMOBENZYL)PIPERAZINO]-2-(4-METHOXYPHENOXY)-1-ETHANONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(2-BROMOBENZYL)PIPERAZINO]-2-(4-METHOXYPHENOXY)-1-ETHANONE involves its interaction with specific molecular targets and pathways. The bromobenzyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperazine ring can interact with neurotransmitter receptors, affecting signal transduction pathways. The methoxyphenoxy ethanone moiety may contribute to the compound’s overall stability and bioavailability .

Comparison with Similar Compounds

1-[4-(2-BROMOBENZYL)PIPERAZINO]-2-(4-METHOXYPHENOXY)-1-ETHANONE can be compared with other similar compounds, such as:

The uniqueness of 1-[4-(2-BROMOBENZYL)PIPERAZINO]-2-(4-METHOXYPHENOXY)-1-ETHANONE lies in its combination of functional groups, which contribute to its diverse range of applications and potential biological activities.

Properties

Molecular Formula

C20H23BrN2O3

Molecular Weight

419.3 g/mol

IUPAC Name

1-[4-[(2-bromophenyl)methyl]piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone

InChI

InChI=1S/C20H23BrN2O3/c1-25-17-6-8-18(9-7-17)26-15-20(24)23-12-10-22(11-13-23)14-16-4-2-3-5-19(16)21/h2-9H,10-15H2,1H3

InChI Key

HBNMUHGQYMEZBV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC3=CC=CC=C3Br

Origin of Product

United States

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